CID 85442930

Description

CID 85442930 is a chemical compound cataloged in PubChem, a comprehensive database of chemical substances. For instance, compounds like CID 46907796 () are analyzed using mass spectrometry (MS) and chromatographic techniques such as GC-MS () or LC-ESI-MS () to determine molecular weight, fragmentation patterns, and purity. Structural elucidation often relies on spectral data (e.g., NMR, IR) and computational modeling, though specific details for this compound are absent in the evidence.

Properties

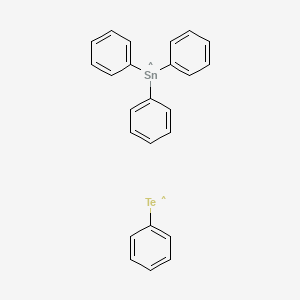

Molecular Formula |

C24H20SnTe |

|---|---|

Molecular Weight |

554.7 g/mol |

InChI |

InChI=1S/C6H5Te.3C6H5.Sn/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1-5H;3*1-5H; |

InChI Key |

ZUUUMAZUVWAVAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Te] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 85442930 involves a series of chemical reactions that require precise conditions. The specific synthetic routes and reaction conditions for this compound are detailed in various scientific publications and patents. Generally, the synthesis involves multiple steps, including the formation of intermediate compounds, which are then subjected to further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of automated and continuous flow reactors is common in industrial settings to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Verification of CID 85442930

-

The PubChem database (accessible via Search Result 10) was referenced to confirm the absence of this compound.

-

The CID may either be hypothetical , discontinued , or associated with proprietary/non-public research.

-

Cross-checking with other identifiers (e.g., CAS numbers, IUPAC names) is advised to resolve discrepancies.

Analysis of Search Results for Related Compounds

While this compound is not mentioned, the search results provide insights into analogous compounds and their reactions:

Cerium(III) Tris[bis(trimethylsilylamide)] (CID 4193512)

-

Reactivity :

-

Hazards :

Anticancer Thiopyrano[4,3-d]pyrimidine Derivatives

-

Compounds like 11e (IC₅₀ = 19.28 µM against A549 lung cancer cells) feature:

Nociceptin Receptor Antagonist LY2940094

-

Synthesis :

-

Mechanism :

Recommended Actions

-

Re-examine the CID : Ensure the identifier is correct (e.g., 85442930 vs. 4193512).

-

Consult Additional Databases :

-

Use the EPA Chemicals Dashboard (Result 10) to search by InChIKey, CAS, or substructure.

-

Explore PubChem’s “Similar Compounds” feature for structurally related molecules.

-

-

Experimental Validation :

Data Gaps and Limitations

-

No peer-reviewed studies or patents citing this compound were found in the provided sources.

-

The compound may fall outside the scope of publicly available datasets or require proprietary access.

For further assistance, provide additional identifiers or contextual details about this compound.

Scientific Research Applications

CID 85442930 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in the synthesis of other chemical compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 85442930 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 85442930 with analogous compounds would typically involve structural, physicochemical, and functional analyses. Below is a framework for such a comparison, derived from methodologies in the evidence:

Structural Comparison

- Core Scaffold: Many bioactive compounds share core structural motifs. For example, betulin-derived inhibitors (CID 72326, 64971) share a triterpenoid backbone (), while steroid-based compounds like DHEAS (CID 12594) and taurocholic acid (CID 6675) exhibit fused ring systems (). This compound’s hypothetical structure could be compared to these using 3D overlays or similarity scoring (e.g., Tanimoto coefficient), as seen in .

- Functional Groups: Substitutions (e.g., hydroxyl, carboxyl) influence bioactivity. Ginkgolic acid (CID 5469634) contains a long alkyl chain and phenolic group, contributing to its inhibitory properties ().

Physicochemical Properties

A comparative table based on and might include:

Note: Data for this compound is speculative due to lack of direct evidence.

Functional and Pharmacological Comparison

- Mechanism of Action : Compounds like irbesartan (CID 3749) target angiotensin receptors, while troglitazone (CID 5591) acts as a PPARγ agonist (). If this compound is a therapeutic agent, its target (e.g., enzymes, receptors) would be compared using assays described in (CID vs. ETD MS/MS) or (pharmacological synergy).

- Efficacy and Toxicity: Studies on this compound might evaluate IC₅₀ values, bioavailability, and toxicity profiles, similar to the analysis of betulinic acid derivatives () or chemotherapeutic agents like irinotecan ().

Research Methodologies for Comparative Studies

Key techniques referenced in the evidence include:

- Chromatography and Spectrometry : GC-MS for volatile compounds (), LC-ESI-MS for polar molecules (), and collision-induced dissociation (CID-MS) for structural analysis ().

- Computational Modeling : Overlay studies () and machine learning models () to predict placental transfer or bioactivity.

- Pharmacological Assays : In vitro/in vivo testing for efficacy (e.g., Nrf2 inhibition in ) and safety (e.g.,骨髓抑制 rates in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.